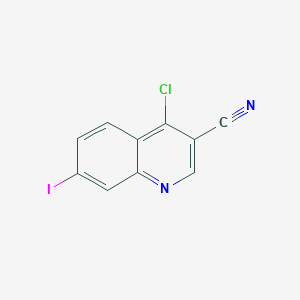

4-Chloro-7-iodoquinoline-3-carbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-7-iodoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEWSNLPWKBALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1I)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634130 | |

| Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-64-6 | |

| Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Quinoline Scaffold: a Cornerstone in Medicinal Chemistry and Organic Synthesis

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, represents a "privileged structure" in medicinal chemistry. ed.ac.ukamadischem.com This designation is attributed to its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. ed.ac.ukamadischem.com The versatility of the quinoline ring system allows for functionalization at various positions, enabling the synthesis of diverse derivatives with a wide spectrum of pharmacological activities. matrixscientific.com

Historically and currently, quinoline derivatives have been instrumental in the development of drugs for a vast array of diseases. They are the foundational structure for well-known antimalarial drugs and have demonstrated efficacy as anticancer, anti-inflammatory, antibacterial, and antiviral agents. ed.ac.uk The capacity of the quinoline nucleus to serve as a versatile pharmacophore has made it a focal point for synthetic organic chemists and a reliable starting point in the quest for new therapeutic molecules. matrixscientific.comnih.gov

Halogenated Quinolines: a Strategic Advantage in Pharmaceutical Lead Discovery

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into the quinoline (B57606) scaffold is a widely employed strategy in pharmaceutical lead discovery. Halogenation can profoundly influence a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov For instance, the presence of a chlorine atom can enhance the efficacy of certain drugs and is a key component in numerous FDA-approved medications for treating a range of conditions from bacterial infections to central nervous system disorders. researchgate.net

The strategic placement of halogens on the quinoline ring can lead to the development of next-generation therapeutics. chemuniverse.com Researchers have found that halogenated quinolines can be pivotal in creating potent agents, including those with enhanced antibacterial and biofilm-eradicating properties. chemuniverse.com This strategic modification underscores the importance of halogenated heterocycles as valuable components in the design and synthesis of new drug candidates. nih.gov

4 Chloro 7 Iodoquinoline 3 Carbonitrile: Research Trajectories and Academic Significance

Historical Overview of Quinoline (B57606) Carbonitrile Synthesis

The synthesis of the quinoline scaffold, a fundamental structure in numerous biologically active compounds, dates back to the 19th century. numberanalytics.comwikipedia.org Early methods, which have become classic named reactions, laid the groundwork for the construction of the quinoline ring system.

Skraup Synthesis (1880): This was one of the earliest and most direct methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.orgnih.gov

Doebner-von Miller Reaction (1881): A variation that uses α,β-unsaturated aldehydes or ketones to react with anilines under acidic conditions, yielding substituted quinolines. nih.gov

Friedländer Synthesis (1882): This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, often catalyzed by acids or bases. iipseries.orgnih.gov It has been widely adapted for synthesizing various quinoline derivatives, including those with a carbonitrile group at the C-3 position.

Combes Synthesis (1888): This reaction produces 2,4-disubstituted quinolines from the acid-catalyzed cyclization of an enamine formed from an aniline and a β-diketone. iipseries.org

Gould-Jacobs Reaction: This pathway begins with an aniline and ethyl ethoxymethylenemalonate or a similar reagent. The initial condensation product is then thermally cyclized to form a 4-hydroxyquinoline-3-carboxylate ester. This intermediate is crucial as the hydroxyl group can be subsequently converted to a chlorine atom, and the ester can be modified to a carbonitrile. This reaction is particularly relevant for the synthesis of 4-chloroquinoline-3-carbonitrile (B109131) derivatives. researchgate.netresearchgate.net

These foundational methods, while effective, often required harsh conditions, such as high temperatures and strong acids. researchgate.net Modern organic synthesis has focused on refining these techniques to improve yields, regioselectivity, and functional group tolerance, which is critical for producing highly substituted quinolines like this compound. The synthesis of various 4-anilinoquinoline-3-carbonitriles, for example, often employs principles derived from these classical reactions. durham.ac.uk

Table 1: Overview of Historical Quinoline Synthesis Methods

| Synthesis Name | Year | Reactants | Key Features |

|---|---|---|---|

| Skraup Synthesis | 1880 | Aniline, glycerol, sulfuric acid, oxidizing agent | One of the first methods; often produces unsubstituted quinolines. numberanalytics.comnih.gov |

| Doebner-von Miller | 1881 | Aniline, α,β-unsaturated carbonyl compound | Produces 2- and/or 4-substituted quinolines. nih.gov |

| Friedländer Synthesis | 1882 | 2-Aminoaryl aldehyde/ketone, compound with α-methylene group | A versatile condensation reaction to form the pyridine (B92270) ring. iipseries.orgnih.gov |

| Gould-Jacobs Reaction | 1939 | Aniline, ethoxymethylenemalonate derivative | Forms a 4-hydroxyquinoline-3-carboxylate intermediate, key for 4-chloro derivatives. researchgate.netresearchgate.net |

Strategies for Introducing Halogen Substituents in Quinoline Systems

The specific placement of halogen atoms on the quinoline ring is a critical aspect of synthesizing this compound. This requires highly regioselective reactions to ensure the chlorine and iodine atoms are introduced at the C-4 and C-7 positions, respectively.

Regioselective Chlorination at the C-4 Position

The introduction of a chlorine atom at the C-4 position of the quinoline ring is most commonly achieved by the conversion of a 4-hydroxyquinoline (B1666331) (a quinolin-4-one tautomer) intermediate. This precursor is readily accessible through methods like the Gould-Jacobs reaction.

The key transformation involves treating the 7-iodo-4-hydroxyquinoline-3-carbonitrile intermediate with a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the most frequently used reagent for this purpose. The reaction proceeds by converting the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. This method is a standard and effective procedure for producing 4-chloroquinolines from their 4-hydroxy analogues. researchgate.netorgsyn.org

A similar strategy is employed in the large-scale synthesis of the antimalarial precursor 4,7-dichloroquinoline, where 7-chloro-4-quinolinol is heated with phosphorus oxychloride. orgsyn.org Studies on the synthesis of 2-chloro-4-ethoxy-quinoline also highlight the reactivity of chloroquinolines, demonstrating the possibility of selective substitution at the C-4 position. nih.gov

Site-Specific Iodination at the C-7 Position

Achieving site-specific iodination at the C-7 position is often accomplished by starting the quinoline synthesis with a pre-functionalized aniline. For the synthesis of this compound, the most direct approach involves using 3-iodoaniline (B1194756) as the initial building block.

In a Gould-Jacobs type synthesis, 3-iodoaniline can be reacted with a reagent like ethyl (ethoxymethylene)cyanoacetate. The resulting adduct undergoes thermal cyclization, typically in a high-boiling solvent like Dowtherm A, to form 7-iodo-4-hydroxyquinoline-3-carbonitrile. researchgate.netorgsyn.org The iodine atom, being already present on the aniline ring, directs the cyclization to yield the desired 7-iodo-substituted quinoline core.

Direct C-H iodination of the quinoline ring is an alternative but can be challenging in terms of regioselectivity. Radical-based iodination protocols have been developed, but for an unsubstituted quinoline, these tend to favor the C-3 position. scispace.comrsc.org The regioselectivity can be influenced by existing substituents; for instance, a 6-methoxy group can direct iodination to the C-5 position. scispace.com Therefore, building the ring with the iodine atom already in place is generally a more controlled and reliable strategy for securing the C-7 iodo substituent.

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of complex molecules can be approached through different strategic plans, primarily categorized as convergent or divergent.

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent approach is the most logical and widely practiced. This typically involves:

Fragment 1: Preparation of the halogenated benzene (B151609) ring, i.e., 3-iodoaniline.

Fragment 2: A three-carbon chain with the required functionalities, such as ethyl (ethoxymethylene)cyanoacetate. These two fragments are joined (Gould-Jacobs reaction), cyclized, and then the final chlorine atom is installed at the C-4 position via chlorination of the 4-hydroxy intermediate. This strategy, as described for the analogous ethyl ester, is efficient because it builds complexity from simpler, well-defined starting materials. researchgate.netresearchgate.net

A divergent synthesis , in contrast, begins with a central core molecule that is successively reacted to create a library of structurally related compounds. wikipedia.org In the context of this compound, one could envision a divergent approach starting from a quinoline-3-carbonitrile core. This core could then undergo separate, regioselective halogenation reactions to introduce iodine at C-7 and chlorine at C-4. While synthetically more challenging due to the need for precise regiocontrol on a complex scaffold, modern methods exploiting the duality of free radicals or base-controlled regioselective metalation are making such divergent strategies more feasible. organic-chemistry.orgnih.govacs.org These methods allow for the selective functionalization of different positions on the quinoline ring by carefully tuning reaction conditions. organic-chemistry.orgnih.gov

Novel Catalytic Approaches in Quinoline Synthesis Relevant to this compound

Recent decades have seen a surge in the development of novel catalytic systems that offer significant advantages over traditional synthetic methods. These modern approaches provide higher efficiency, milder reaction conditions, and greater functional group tolerance, all of which are beneficial for the synthesis of complex molecules like halogenated quinolines. mdpi.comnumberanalytics.com

Transition Metal Catalysis: Catalysts based on palladium, copper, rhodium, gold, and iron have revolutionized quinoline synthesis. nih.govresearchgate.net Palladium and copper catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds, which can be integral steps in building the quinoline system or in its subsequent functionalization. numberanalytics.com Rhodium-catalyzed C-H activation has been extensively used for the regioselective functionalization of the quinoline scaffold. researchgate.net

Nanocatalysis: The use of nanocatalysts offers advantages such as high surface area, enhanced reactivity, and ease of recovery and reuse. nih.gov For example, ZnO/carbon nanotube composites have been used as catalysts in Friedländer condensations to produce quinolines with good yields under solvent-free conditions. nih.gov

Photoredox Catalysis: This approach uses light energy to drive chemical reactions, often under very mild conditions. Photocatalytically generated radicals can be used in divergent syntheses of polysubstituted quinolines, where the reaction pathway can be controlled to produce different isomers from a single starting material. organic-chemistry.orgnih.gov

These catalytic methods could be applied to develop more efficient and flexible syntheses of this compound, potentially enabling new convergent or divergent pathways that were previously inaccessible.

Table 2: Examples of Modern Catalysts in Quinoline Synthesis

| Catalyst Type | Metal/Compound | Reaction Type | Advantages |

|---|---|---|---|

| Transition Metal | Palladium, Copper | Cross-coupling, C-H Activation | High efficiency, good functional group tolerance. numberanalytics.commdpi.com |

| Transition Metal | Rhodium, Gold, Iron | C-H Functionalization, Cyclization | High regioselectivity, novel reaction pathways. mdpi.comnih.govresearchgate.net |

| Nanocatalyst | ZnO/CNT, Fe₃O₄@SiO₂ | Friedländer Condensation | Recyclability, solvent-free conditions, high yields. nih.gov |

| Photocatalyst | Organic Dyes, Iridium Complexes | Radical Cyclization | Mild conditions, divergent synthesis capabilities. organic-chemistry.orgnih.gov |

Green Chemistry Principles in the Synthesis of Halogenated Quinolines

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of quinolines. researchgate.nettandfonline.com

Alternative Energy Sources: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in classical reactions like the Skraup synthesis, often using water as a solvent. tandfonline.commdpi.com

Green Solvents: There is a move away from toxic and volatile organic solvents towards more environmentally benign alternatives. Water, ethanol, and ionic liquids have been successfully used as solvents for quinoline synthesis. tandfonline.com

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. The use of reagents like trichloroisocyanuric acid (TCCA) for chlorination is advantageous as it is highly atom-economical. rsc.org

Catalysis: As discussed previously, the use of catalysts, particularly heterogeneous and recyclable nanocatalysts, is a cornerstone of green chemistry. They reduce the need for stoichiometric reagents and minimize waste. numberanalytics.comnih.gov

Solvent-Free Reactions: Conducting reactions without a solvent, often with gentle heating or microwave irradiation, can eliminate a major source of chemical waste. nih.gov

By integrating these green principles, the synthesis of this compound and other complex halogenated quinolines can be made more sustainable and environmentally responsible.

Nucleophilic Aromatic Substitution Reactions at C-4

The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, leading to the formation of various 4-substituted quinoline derivatives.

The reaction of 4-chloro-7-substituted quinolines with mono- or dialkylamines is a common strategy for the synthesis of 4-aminoquinoline (B48711) derivatives. Typically, these reactions are carried out by heating the chloroquinoline with an excess of the amine, which can also serve as the solvent. For instance, the reaction with butylamine (B146782) proceeds by heating at 120–130 °C for several hours. The resulting 4-aminoquinolines are often investigated for their biological activities.

In a specific example involving a related compound, 4-chloro-7-iodoquinoline (B1366487) was reacted with pentylamine to furnish the corresponding 4-(pentylamino)-7-iodoquinoline. nih.gov This highlights the selective reactivity of the C-4 chloro group over the C-7 iodo group towards amine nucleophiles under these conditions.

The general conditions for these substitutions can be summarized as follows:

| Nucleophile | Reagents and Conditions | Product Type |

| Primary/Secondary Amines | Neat amine, 120-130 °C, 6h | 4-Aminoquinoline |

| Alcohols/Thiols | NaH, R-XH, DMF/DMSO | 4-Alkoxy/Thioalkoxyquinoline |

| Hydrazine | Hydrazine hydrate | 4-Hydrazinoquinoline |

This table presents generalized conditions based on the reactivity of similar 4-chloroquinolines.

Cross-Coupling Reactions Involving the C-7 Iodine Moiety

The iodine atom at the C-7 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization at the C-7 position.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the quinoline core and various aryl or vinyl groups. While specific examples with this compound are not extensively documented in readily available literature, studies on closely related compounds demonstrate the feasibility and regioselectivity of this reaction. For instance, the Suzuki coupling of 7-chloro-4-iodoquinoline (B1588978) with arylboronic acids has been shown to proceed with high regioselectivity at the C-4 position, which is unusual as typically the C-I bond is more reactive. evitachem.com However, in other contexts, the C-7 iodo group is the preferred site of reaction. The synthesis of 7-substituted quinoline-3-carbonitriles has been described, implying the utility of Suzuki coupling at the 7-position. google.com

A general representation of the Suzuki-Miyaura coupling on the 7-iodo position is as follows:

| Arylboronic Acid | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Chloro-7-phenylquinoline-3-carbonitrile |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 4-Chloro-7-(4-methoxyphenyl)quinoline-3-carbonitrile |

| Pyridin-3-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 4-Chloro-7-(pyridin-3-yl)quinoline-3-carbonitrile |

This table illustrates hypothetical reaction conditions based on standard Suzuki-Miyaura protocols for similar substrates.

Sonogashira Coupling Derivatizations

The Sonogashira coupling enables the introduction of alkyne moieties at the C-7 position, providing a gateway to further functionalization or the construction of extended π-systems. The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. Studies on related 2-chloroquinoline-3-carbaldehydes have shown successful Sonogashira couplings.

A representative Sonogashira coupling reaction is depicted below:

| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF | 4-Chloro-7-(phenylethynyl)quinoline-3-carbonitrile |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Piperidine | Toluene | 4-Chloro-7-((trimethylsilyl)ethynyl)quinoline-3-carbonitrile |

| 1-Heptyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Acetonitrile (B52724) | 4-Chloro-7-(hept-1-yn-1-yl)quinoline-3-carbonitrile |

This table presents plausible reaction conditions for the Sonogashira coupling of this compound based on established methods.

Heck and Stille Coupling Explorations

The Heck reaction allows for the vinylation of the C-7 position, while the Stille coupling facilitates the introduction of various organic groups via organotin reagents.

In a notable example of a Stille-type reaction, 4-chloro-7-iodoquinoline was reacted with hexamethylditin in the presence of a palladium(0) catalyst to yield the corresponding 4-chloro-7-(trimethylstannyl)quinoline. nih.gov This stannylated intermediate is a versatile precursor for further cross-coupling reactions.

Heck Coupling:

| Alkene | Catalyst | Base | Solvent | Product |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 4-Chloro-7-styrylquinoline-3-carbonitrile |

| n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Butyl 3-(4-chloro-3-cyanoquinolin-7-yl)acrylate |

This table illustrates potential Heck reaction conditions.

Stille Coupling:

| Organostannane | Catalyst | Additive | Solvent | Product |

| Hexamethylditin | Pd(PPh₃)₄ | - | Toluene | 4-Chloro-7-(trimethylstannyl)quinoline-3-carbonitrile |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | LiCl | THF | 4-Chloro-7-vinylquinoline-3-carbonitrile |

This table provides examples of Stille coupling conditions, with the first entry being a documented reaction for a closely related substrate. nih.gov

Reactions of the Carbonitrile Group

The carbonitrile (cyano) group at the C-3 position is a versatile functional group that can undergo a variety of transformations, including hydrolysis and reduction.

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under basic or acidic conditions. For instance, basic hydrolysis of a similar 3-quinolinecarbonitrile (B1294724) derivative using sodium hydroxide (B78521) in an alcoholic solvent at reflux temperatures yields the corresponding carboxylic acid. google.com This carboxylic acid can then be converted to a primary amide by treatment with an activating agent like N,N'-carbonyldiimidazole followed by the addition of ammonia. google.com

Reduction: The nitrile group can be reduced to a primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄). For example, the reduction of 2-chloro-3-cyanoquinoline with LiAlH₄ in THF yields (2-chloroquinolin-3-yl)methanamine. rsc.org

| Reaction | Reagents and Conditions | Product |

| Hydrolysis to Carboxylic Acid | NaOH, EtOH, Reflux | 4-Chloro-7-iodoquinoline-3-carboxylic acid |

| Conversion to Amide | 1. CDI, 2. NH₄OH | 4-Chloro-7-iodoquinoline-3-carboxamide |

| Reduction to Amine | LiAlH₄, THF | (4-Chloro-7-iodoquinolin-3-yl)methanamine |

This table outlines key transformations of the carbonitrile group based on established procedures for related compounds. google.comrsc.org

Exploration of Other Functional Group Interconversions

The rich functionality of this compound allows for further synthetic manipulations beyond the primary reaction types discussed. For example, the primary amide derived from the hydrolysis of the nitrile can be dehydrated back to the nitrile using a reagent such as cyanuric chloride. google.com

Furthermore, the strategic sequencing of the reactions described above can lead to a vast array of complex, polysubstituted quinoline derivatives. For example, a Suzuki coupling at C-7 followed by a nucleophilic substitution at C-4 would yield a 4,7-disubstituted quinoline-3-carbonitrile. The subsequent transformation of the nitrile group would add another layer of molecular diversity.

Structure Activity Relationship Sar Studies Centered on the 4 Chloro 7 Iodoquinoline 3 Carbonitrile Scaffold

Systematic Structural Modifications at the C-4 Position and Resultant Effects

The chlorine atom at the C-4 position of the quinoline (B57606) ring is a key functional group for synthetic modifications. Its reactivity allows for nucleophilic substitution, enabling the introduction of a wide array of substituents. A common modification involves the introduction of amino groups, leading to 4-aminoquinoline (B48711) derivatives.

For instance, the synthesis of 4-anilinoquinoline-3-carbonitriles has been a focus of research, drawing parallels to the established 4-anilinoquinazoline (B1210976) inhibitors of the epidermal growth factor receptor (EGFR). nih.gov Molecular modeling studies have guided the design of these compounds, aiming to replicate the inhibitory activity of approved drugs. nih.gov The substitution of the C-4 chlorine with various anilines can significantly impact the inhibitory potency against protein kinases. For example, attaching a large lipophilic group at the para position of the 4-(arylamino) ring has been shown to improve potency for inhibiting HER-2 kinase. nih.gov

Furthermore, the introduction of a basic amino side chain at the C-4 position is a well-established strategy in the development of antimalarial agents. The nature and length of this side chain are critical for activity. SAR studies have explored various diaminoalkane side chains, demonstrating that modifications to the linker between the two amino groups can influence efficacy against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov The replacement of the C-4 chlorine with a hydroxyl group, creating a bioisostere of an amino group, has also been explored in the development of compounds with antiproliferative properties. durham.ac.uk

Table 1: Effect of C-4 Position Modifications on Biological Activity

Impact of Substitutions at the C-7 Iodine Position on Biological Activity Profiles

The substituent at the C-7 position of the quinoline ring plays a significant role in modulating the electronic properties and, consequently, the biological activity of the molecule. In the context of antimalarial 4-aminoquinolines, the nature of the substituent at C-7 is a critical determinant of efficacy.

Studies have shown that electron-withdrawing groups at the 7-position generally enhance antiplasmodial activity. nih.govresearchgate.net A comparative study of 7-substituted 4-aminoquinolines revealed that 7-iodo and 7-bromo derivatives were as active as the corresponding 7-chloro compounds against both chloroquine-susceptible and -resistant P. falciparum. nih.gov In contrast, 7-fluoro and 7-trifluoromethyl derivatives were generally less active, and 7-methoxy derivatives were largely inactive. nih.gov This suggests that both the electronic nature and the size of the substituent at C-7 are important for activity.

The electron-withdrawing capacity of the group at the 7-position has been shown to correlate with the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain of 4-aminoquinolines. nih.govresearchgate.net This, in turn, affects the accumulation of the drug in the acidic food vacuole of the parasite, a key aspect of its mechanism of action. nih.gov The lipophilicity of the C-7 substituent also influences the hematin-quinoline association constant, which is related to the drug's ability to inhibit hemozoin formation. nih.govresearchgate.net

Table 2: Influence of C-7 Substituents on Antimalarial Activity

Role of the Carbonitrile Moiety in Ligand-Receptor Interactions

The carbonitrile (-CN) group at the C-3 position is a key feature of the 4-chloro-7-iodoquinoline-3-carbonitrile scaffold and its derivatives. This electron-withdrawing group significantly influences the electronic distribution within the quinoline ring system and can participate in crucial interactions with biological targets.

In the context of EGFR inhibitors, the replacement of the N-3 of the quinazoline (B50416) ring system with a C-CN group led to the development of 4-anilinoquinoline-3-carbonitriles as effective EGFR kinase inhibitors. nih.gov This indicates that the carbonitrile group can effectively mimic the role of the nitrogen atom in binding to the receptor. Docking studies of quinolone derivatives targeting the bc1 complex of P. falciparum have suggested that the carbonyl group of quinolone-3-esters is crucial for inhibitory activity. researchgate.net While not a carbonyl, the nitrile group is also a polar, hydrogen bond-accepting moiety that can engage in similar interactions.

The nitrile group can act as a hydrogen bond acceptor, forming interactions with amino acid residues in the active site of a target protein. Its linear geometry and electronic properties can also contribute to favorable van der Waals and electrostatic interactions, anchoring the ligand in the binding pocket. The bioisosteric replacement of the nitrile group with other functionalities is a potential strategy for modulating potency and selectivity, although the carbonitrile itself is often a key pharmacophoric element.

Peripheral Derivatization Strategies and Their Contributions to SAR

Beyond the core modifications at C-4 and C-7, peripheral derivatization of the quinoline scaffold offers further opportunities to refine the pharmacological properties of these compounds. These strategies often involve modifications to substituents introduced at the primary modification sites.

For example, in the development of irreversible inhibitors of HER-2 and EGFR kinases, a series of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles were synthesized. nih.gov These compounds featured Michael acceptor groups, such as 4-(dimethylamino)crotonamide, at the C-6 position. nih.gov This peripheral modification allows for covalent bond formation with a cysteine residue in the active site of the kinase, leading to irreversible inhibition.

In the area of antimalarial drug design, extensive SAR studies have focused on the side chain attached to the 4-amino group. Variations in the length, branching, and terminal substituents of the alkylamine side chain have profound effects on activity, resistance profiles, and pharmacokinetic properties. nih.gov Similarly, the synthesis of diaryl ether, biaryl, and alkylaryl 4-aminoquinoline analogs through modification of a substituent at the 7-position has been employed to generate libraries of compounds with diverse antimalarial activities. nih.gov

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Analyses

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are invaluable tools in understanding the SAR of quinoline-based compounds and in guiding the design of new derivatives.

QSAR studies have been performed on various series of quinoline derivatives to correlate their physicochemical properties with their biological activities. asianpubs.org For antimalarial 4-aminoquinolines, QSAR models have been developed to evaluate the influence of steric, hydrophobic, and electronic factors on their activity. asianpubs.orgresearchgate.net These models can help predict the activity of new analogs and identify the key molecular descriptors that govern potency. asianpubs.orgresearchgate.net

Molecular docking studies provide insights into the binding modes of quinoline derivatives within the active sites of their target proteins. For instance, docking studies have been used to understand the interactions of quinolone-3-esters with the Qo site of the P. falciparum bc1 complex. researchgate.net Such studies can elucidate the specific amino acid residues involved in binding and explain the observed SAR trends. For example, they can rationalize why certain substituents at particular positions enhance or diminish activity. These computational approaches, when used in conjunction with experimental synthesis and biological testing, can significantly accelerate the drug discovery process.

Biological Activity and Mechanistic Studies of 4 Chloro 7 Iodoquinoline 3 Carbonitrile Derivatives

In Vitro Evaluation of Pharmacological Activities

Derivatives of the quinoline (B57606) scaffold, particularly those related to 4-chloro-7-iodoquinoline-3-carbonitrile, have demonstrated a wide array of pharmacological activities in laboratory settings. These activities primarily include anticancer, antibacterial, and antimalarial effects.

Anticancer Activity: The cytotoxic potential of quinoline derivatives has been extensively evaluated against various human cancer cell lines. A series of 4-aminoquinoline (B48711) derivatives, synthesized from 4-chloro-7-substituted-quinolines, were tested for their effects on the human breast tumor cell lines MCF7 and MDA-MB468. nih.gov Many of these compounds showed significant cytotoxic effects. nih.gov For instance, N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as a highly active compound, particularly against MDA-MB468 cells. nih.gov Another compound, butyl-(7-fluoro-quinolin-4-yl)-amine, displayed potent effects against MCF-7 cells. nih.gov

Similarly, novel 7-chloro-(4-thioalkylquinoline) derivatives have been investigated for their antiproliferative activity. These compounds were tested against a panel of eight human cancer cell lines, with the leukemia cell line CCRF-CEM being the most sensitive. mdpi.com Derivatives featuring sulfinyl and sulfonyl groups demonstrated significant cytotoxicity, with IC₅₀ values in the low micromolar range. mdpi.com

Table 1: Cytotoxicity of Quinoline Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Activity Metric | Value (µM) | Reference |

| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB468 | GI₅₀ | 7.35 | nih.gov |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | GI₅₀ | 8.22 | nih.gov |

| Sulfinyl Derivative (Compound 53) | CCRF-CEM | IC₅₀ | 0.82 | mdpi.com |

| Sulfinyl Derivative (Compound 54) | CCRF-CEM | IC₅₀ | 0.55 | mdpi.com |

| Sulfonyl N-oxide Derivative (Compound 65) | CCRF-CEM | IC₅₀ | 0.63 | mdpi.com |

Antibacterial and Antimalarial Activity: Quinoline-3-carbonitrile derivatives have been identified as promising antibacterial agents. researchgate.net One study reported the synthesis of derivatives that showed activity against both Gram-positive and Gram-negative bacterial strains. researchgate.net A specific quinoline-3-carbonitrile derivative exhibited antibacterial potential against E. coli with a Minimum Inhibitory Concentration (MIC) of 4 µg/mL. researchgate.net Another related derivative showed excellent activity against both E. coli and S. aureus with an MIC of 3.125 µg/mL. researchgate.net

In the realm of antimalarial research, a quinoline-4-carboxamide derivative, identified from a phenotypic screen, showed potent in vitro activity against the blood stage of the Plasmodium falciparum 3D7 strain with an EC₅₀ of 120 nM. acs.org

Enzyme Inhibition and Receptor Binding Investigations

The pharmacological effects of this compound derivatives are often rooted in their ability to interact with specific enzymes and receptors.

Enzyme Inhibition: A primary mechanism for many quinoline-based compounds is the inhibition of critical enzymes in pathogens and cancer cells.

Cytochrome bc1 Complex: Ethyl 4-chloro-7-iodoquinoline-3-carboxylate, a compound structurally similar to the titular molecule, has been identified as a crucial intermediate for synthesizing potent inhibitors of the cytochrome bc1 complex in P. falciparum. researchgate.net This enzyme is vital for the parasite's mitochondrial electron transport chain, and its inhibition leads to a collapse of the mitochondrial membrane potential and parasite death. researchgate.net

DNA Gyrase: Certain quinoline-3-carbonitrile derivatives have been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net Molecular docking studies revealed that the most active antibacterial compounds in one series showed good interaction with this enzyme, suggesting this as their probable mechanism of action. researchgate.net

Protein Kinases: The quinoline scaffold is a key feature in many protein kinase inhibitors. nih.gov Derivatives have been developed to target receptors with kinase activity, such as c-Met, Vascular Endothelial Growth Factor (VEGF) receptor, and Epidermal Growth Factor (EGF) receptor, which are pivotal in carcinogenic pathways. nih.gov

Translation Elongation Factor 2 (PfEF2): A notable quinoline-4-carboxamide derivative was discovered to have a novel antimalarial mechanism of action: the inhibition of P. falciparum translation elongation factor 2 (PfEF2). acs.org This enzyme is essential for protein synthesis in the parasite. acs.org

Receptor Binding: In addition to enzyme inhibition, some derivatives function by binding to specific cellular receptors. For example, compounds sharing the 4-amino-7-chloroquinoline scaffold, such as amodiaquine (B18356) and chloroquine, were identified as agonists for the orphan nuclear receptor NR4A2 (also known as Nurr1). nih.gov These compounds were shown to bind directly to the ligand-binding domain of NR4A2. nih.gov

Cellular Target Identification and Validation

The identification of cellular targets is crucial for understanding the therapeutic potential and mechanism of action of these compounds. For quinoline derivatives, targets have been validated in cancer, bacteria, and parasites.

In oncology, receptors like c-Met, EGFR, and VEGFR are well-established targets for antiproliferative drugs. nih.gov The development of quinoline derivatives that effectively modulate these receptors confirms their importance in cancer therapy. nih.gov The cytotoxic effects observed in cell lines like MCF7 and MDA-MB468 are linked to the interaction with such targets. nih.gov

In the context of infectious diseases, the cytochrome bc1 complex and translation elongation factor 2 (PfEF2) are validated targets in P. falciparum. acs.orgresearchgate.net The development of compounds based on the 4-chloro-7-iodoquinoline (B1366487) framework specifically for these targets underscores their validity for antimalarial drug design. researchgate.net Similarly, DNA gyrase is a confirmed target for the quinoline class of antibiotics, and derivatives of quinoline-3-carbonitrile have been specifically investigated for this interaction. researchgate.net

Furthermore, the nuclear receptor NR4A2 has been identified as a promising drug target for Parkinson's disease. The validation of 4-amino-7-chloroquinoline derivatives as agonists for this receptor opens a potential therapeutic avenue for neurodegenerative disorders. nih.gov

Mechanisms of Action at the Molecular Level

The molecular mechanisms through which this compound derivatives exert their biological effects are diverse and target-specific.

Inhibition of Mitochondrial Respiration: By inhibiting the cytochrome bc1 complex, quinolone-3-ester derivatives disrupt the transfer of electrons from ubiquinol (B23937) to cytochrome c. researchgate.net This action halts the electron transport chain and prevents the vectorial translocation of protons across the inner mitochondrial membrane, leading to a loss of mitochondrial function and cell death. researchgate.net

Disruption of DNA Replication: Derivatives that target DNA gyrase interfere with the enzyme's ability to manage DNA supercoiling during replication. researchgate.net This disruption prevents the proper segregation of bacterial chromosomes, ultimately inhibiting bacterial growth and division. researchgate.net

Interference with Protein Synthesis: The inhibition of PfEF2 by quinoline-4-carboxamides stalls the protein synthesis machinery of the malaria parasite. acs.org This leads to a cessation of growth and replication across multiple life-cycle stages of the parasite. acs.org

Induction of Apoptosis and DNA/RNA Damage: Some 7-chloro-(4-thioalkylquinoline) derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. mdpi.com Their antiproliferative activity is also linked to the induction of damage to both DNA and RNA. mdpi.com

Modulation of Gene Transcription: As agonists of the NR4A2 receptor, 4-amino-7-chloroquinoline derivatives can influence gene expression. nih.gov In midbrain neurons, NR4A2 activates genes crucial for dopamine (B1211576) neuron function and survival, while in microglia and astrocytes, it can suppress neurotoxic pro-inflammatory genes. nih.gov

Development of this compound as a Pharmacological Probe

While not extensively documented as a pharmacological probe itself, the closely related analogue, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, serves a similar and crucial role as a versatile chemical building block. researchgate.net Its structure is instrumental for creating libraries of new quinolone-3-esters designed for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net

The strategic positioning of reactive sites—the chloro group at position 4 and the iodo group at position 7—allows for systematic chemical modifications. This enables researchers to synthesize a wide range of derivatives and probe how changes in structure affect biological activity against targets like the P. falciparum bc1 complex. researchgate.net This process of using a core scaffold to generate a library of compounds for target investigation is fundamental to the development of pharmacological probes and new therapeutic agents. The 4-chloro-7-iodoquinoline core, therefore, represents a valuable scaffold for the discovery and optimization of targeted inhibitors. researchgate.net

Computational Chemistry and Molecular Modeling of 4 Chloro 7 Iodoquinoline 3 Carbonitrile

Conformational Analysis and Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structures a molecule can adopt, which in turn dictates its interaction with biological targets. For 4-Chloro-7-iodoquinoline-3-carbonitrile, the primary source of conformational flexibility arises from the rotation of the substituent at the 3-position. However, given the linear and relatively small size of the cyano group (-C≡N), the conformational landscape is expected to be significantly simpler compared to its ethyl carboxylate counterpart, which features multiple rotatable bonds.

In the case of the related ethyl 4-chloro-7-iodoquinoline-3-carboxylate, computational studies have revealed the existence of different conformers based on the rotation around the C3-C(carbonyl) and O-C(ethyl) bonds. The potential energy surface of this molecule is characterized by high-energy forms when the carboxylic ester is in a trans configuration, primarily due to steric hindrance with the quinoline (B57606) ring substituents.

For this compound, the rotation of the cyano group around the C3-C bond is the main conformational variable. However, due to the cylindrical symmetry of the nitrile group and its limited steric bulk, the energy barrier to rotation is expected to be minimal. The molecule is largely planar, and its preferred conformation would likely maintain the planarity of the quinoline ring system.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Primary Rotatable Bond | C3-CN | Inherent molecular structure |

| Expected Energy Barrier | Low | Cylindrical symmetry of the nitrile group |

| Dominant Conformer(s) | A single, largely planar conformer | Minimal steric hindrance |

| Key Dihedral Angle | N≡C-C3-C4 | Defines the orientation of the nitrile group |

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Derivatives of 4-chloroquinoline (B167314) have been investigated as inhibitors of various biological targets, notably the cytochrome bc1 complex of Plasmodium falciparum, the causative agent of malaria. chemscene.com Docking studies performed on the related quinolone-3-esters have indicated that the NH and carbonyl groups are crucial for inhibitory activity, forming key hydrogen bonds within the Qo site of the enzyme. chemscene.com

For this compound, the nitrile group can act as a hydrogen bond acceptor. In a hypothetical docking study against a target like the cytochrome bc1 complex, the nitrogen atom of the nitrile could engage in hydrogen bonding with donor residues in the protein's active site. The quinoline nitrogen can also serve as a hydrogen bond acceptor. The bulky iodine atom at the 7-position would likely occupy a hydrophobic pocket, contributing to binding affinity through van der Waals interactions. The chlorine atom at the 4-position further modulates the electronic distribution and steric profile of the molecule.

Table 2: Hypothetical Molecular Docking Parameters for this compound

| Target Protein | Potential Interacting Residues (Hypothetical) | Type of Interaction | Role of Substituents |

| Cytochrome bc1 complex | Histidine, Aspartate, Serine | Hydrogen Bonding, Pi-Pi Stacking | -CN: Hydrogen bond acceptor; -I: Hydrophobic interactions; -Cl: Steric and electronic influence |

| Tyrosine Kinases | Lysine, Aspartate | Hydrogen Bonding, Hydrophobic Interactions | Quinoline N: Hydrogen bond acceptor; -I: Occupies hydrophobic pocket |

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations are essential for understanding molecular properties like charge distribution, molecular orbitals, and reactivity.

For the analogous ethyl 4-chloro-7-iodoquinoline-3-carboxylate, DFT calculations have been employed to complement experimental studies. chemscene.com These calculations helped in understanding the vibrational spectra and the nature of intermolecular interactions.

Applying a similar theoretical framework to this compound would allow for the determination of key electronic descriptors. The calculated Topological Polar Surface Area (TPSA), a measure of the surface area of polar atoms, is reported to be 36.68 Ų, suggesting moderate cell permeability. The calculated LogP, an indicator of lipophilicity, is also a key parameter derived from its electronic structure.

DFT calculations would reveal the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient parts. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. The electronegative chlorine, iodine, and nitrogen atoms would significantly influence the electrostatic potential map, highlighting regions susceptible to electrophilic or nucleophilic attack.

Table 3: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Method of Prediction | Significance |

| HOMO-LUMO Gap | Moderate | DFT Calculations | Indicates chemical reactivity and stability |

| Electrostatic Potential | Negative potential near N (quinoline), N (nitrile), and Cl; Positive potential on hydrogens | DFT Calculations | Predicts sites for intermolecular interactions |

| Dipole Moment | Non-zero | DFT Calculations | Influences solubility and binding |

| TPSA | 36.68 Ų | Computational Fragment-based methods | Relates to membrane permeability |

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a ligand-protein complex over time, offering insights into the stability of binding modes predicted by docking, the role of solvent molecules, and conformational changes in both the ligand and the protein upon binding.

While no specific MD simulation studies have been published for this compound, the general methodology would involve placing the docked complex into a simulated physiological environment (a box of water molecules with ions). The simulation would then calculate the trajectories of all atoms over a period of nanoseconds to microseconds.

An MD simulation of this compound complexed with a target protein would be invaluable for:

Assessing Binding Stability: To confirm if the binding pose obtained from docking is stable over time.

Characterizing Key Interactions: To analyze the persistence of hydrogen bonds and hydrophobic contacts.

Calculating Binding Free Energy: Using methods like MM/PBSA or MM/GBSA to provide a more accurate estimation of the binding affinity.

Observing Conformational Changes: To see how the protein structure might adapt to the presence of the ligand.

The flexibility of the ligand and the dynamic nature of the protein's active site would be fully accounted for, providing a more realistic model of the interaction compared to the static picture from molecular docking.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. Pharmacophore models are often generated from a set of active molecules or from a ligand-protein complex.

A pharmacophore model for a target that binds this compound could be hypothesized based on its key chemical features:

Hydrogen Bond Acceptor: The quinoline nitrogen and the nitrile nitrogen.

Hydrophobic/Aromatic Group: The quinoline ring system.

Halogen-Bond Donor/Hydrophobic Feature: The iodine atom at the 7-position.

This model could then be used as a 3D query to screen large chemical databases for other compounds that possess the same essential features arranged in a similar spatial orientation. This virtual screening approach is a powerful tool in drug discovery for identifying novel scaffolds that may have similar or improved activity. The specificity of the 4-chloro and 7-iodo substitution pattern provides a distinct template for creating a highly selective pharmacophore model, potentially leading to the discovery of new lead compounds with desirable biological profiles.

Advanced Analytical Methodologies for Characterizing 4 Chloro 7 Iodoquinoline 3 Carbonitrile in Research Contexts

Spectroscopic Techniques for Elucidating Reaction Progress and Purity in Synthetic Research

Spectroscopic methods are indispensable for the real-time monitoring of synthetic reactions and the final purity assessment of 4-Chloro-7-iodoquinoline-3-carbonitrile. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. The synthesis of this compound can be monitored by observing the appearance or disappearance of key vibrational bands. A prominent and sharp absorption band corresponding to the nitrile (C≡N) group stretching vibration is expected. Other characteristic signals include those for C-Cl, C-I, and aromatic C-H and C=C bonds. The infrared spectra of related quinoline (B57606) structures have been extensively studied to confirm their functional groups. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals in the aromatic region for the protons on the quinoline ring. The chemical shifts of these protons are influenced by the electronic effects of the chloro, iodo, and nitrile substituents. For instance, specific chemical shift regions for protons at the 5th, 7th, and 8th positions of a quinoline ring have been identified between 7.80 and 8.01 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule, including the quaternary carbons of the quinoline core and the carbon of the nitrile group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for studying the electronic transitions within the quinoline chromophore. Quinolines and their derivatives are known to exhibit distinct absorption bands in the UV region. researchgate.netmdpi.com Changes in the position and intensity of these bands can indicate the progress of a reaction or the purity of the final compound. The spectra are typically recorded in various solvents to assess photophysical properties. mdpi.com

Chromatographic Separations in Synthetic and Biological Studies

Chromatographic techniques are essential for the separation and purification of this compound from complex mixtures, whether from a synthetic reaction or a biological matrix.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method used to monitor the progress of a chemical reaction by comparing the spots of reactants, products, and the reaction mixture. ijpsr.com For quinoline derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, and spots can be visualized under UV light or by using an iodine chamber. scielo.br The retention factor (Rf) value helps in identifying the compound and assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for the purification and quantitative analysis of non-volatile compounds like substituted quinolines.

Stationary Phases: Reversed-phase columns, such as C18, are frequently employed. sielc.com For compounds with basic nitrogen atoms like quinoline, mixed-mode columns that offer both reversed-phase and ion-exchange interactions can provide superior retention and peak shape. sielc.com

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net Gradient elution is often used to ensure the effective separation of the target compound from impurities or metabolites. researchgate.net Detection is commonly performed using a Diode-Array Detector (DAD) or a UV detector set at a wavelength where the compound absorbs strongly. researchgate.net

Gas Chromatography (GC): While less common for relatively non-volatile compounds, GC can be applied, sometimes after derivatization, for the analysis of quinoline-like molecules. nih.gov It is often coupled with mass spectrometry (GC-MS) for enhanced identification capabilities.

Mass Spectrometry for Structural Confirmation and Metabolite Identification in Research

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elemental composition of this compound and for identifying its metabolites in biological studies. ijpras.com

Structural Confirmation: Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS to generate the protonated molecule [M+H]⁺. For this compound (C₁₀H₄ClIN₂), the molecular weight is approximately 314.51 g/mol . chemuniverse.com A key diagnostic feature in the mass spectrum is the isotopic pattern of chlorine. Due to the natural abundance of ³⁵Cl (≈75%) and ³⁷Cl (≈25%), the molecular ion region will exhibit two peaks: an [M+H]⁺ peak and an [M+2+H]⁺ peak, separated by two mass units, with a characteristic intensity ratio of approximately 3:1. libretexts.org High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, allowing for the unambiguous determination of the elemental formula. nih.gov

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and study its constituent parts. The fragmentation pattern provides structural information. For fused nitrogen-containing ring systems like quinolines, characteristic fragmentation pathways include cross-ring cleavages and the loss of substituents. nih.gov For the target compound, expected fragment ions would correspond to the loss of iodine, chlorine, or the nitrile group.

Metabolite Identification: In drug discovery research, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for identifying metabolites. ijpras.com After incubating the parent compound with liver microsomes or in in vivo studies, samples are analyzed by LC-MS/MS. Metabolites are identified by searching for specific mass shifts from the parent drug's molecular weight that correspond to common metabolic transformations (e.g., +16 Da for hydroxylation, +32 for dihydroxylation). researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

For this compound, obtaining a suitable single crystal would allow for the unequivocal confirmation of its structure. The quinoline ring system in related structures is generally found to be essentially planar. nih.gov Analysis of the crystal structure of the closely related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, has been reported, providing a model for the type of data that can be obtained. researchgate.netresearchgate.net

Beyond individual molecular geometry, X-ray diffraction reveals how molecules pack in the crystal lattice. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds or π–π stacking, which can be present in quinoline derivatives and influence their physical properties. nih.gov While this compound is achiral, for chiral derivatives, this technique is the gold standard for determining the absolute configuration.

Table of Mentioned Compounds

Future Research Directions and Unaddressed Avenues for 4 Chloro 7 Iodoquinoline 3 Carbonitrile

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a paramount goal in modern medicinal chemistry. For 4-Chloro-7-iodoquinoline-3-carbonitrile and its derivatives, future research should prioritize the exploration of novel and sustainable synthetic pathways.

Future synthetic research on this compound could focus on:

Greener Synthetic Routes: Developing syntheses that utilize non-toxic solvents, renewable starting materials, and catalytic systems with high atom economy. bohrium.com The use of glucose-derived ionic liquids and copper catalysts in a water-acetonitrile medium for quinoline (B57606) synthesis is a promising example of a sustainable approach. rsc.org

Flow Chemistry: Implementing continuous flow technologies for the synthesis of quinoline derivatives can offer better control over reaction parameters, improved safety, and easier scalability. durham.ac.uk

Photocatalysis: Visible-light-induced photocatalysis can enable novel transformations under mild conditions, providing access to new chemical space for quinoline derivatives. sciencedaily.com

A comparative table of traditional versus potential sustainable synthetic methods is presented below.

| Feature | Traditional Synthesis | Sustainable/Novel Synthesis |

| Catalysts | Often stoichiometric, hazardous reagents | Recyclable nanocatalysts, iron catalysts, photocatalysts rsc.orgbohrium.com |

| Solvents | Often toxic and volatile organic solvents | Water, ionic liquids, or solvent-free conditions rsc.orgbohrium.com |

| Efficiency | Multi-step, lower yields | One-pot reactions, higher yields, better atom economy rsc.org |

| By-products | Significant waste generation | Minimal waste, often water is the only by-product rsc.org |

Expansion of Pharmacological Spectrum and Therapeutic Potential

While the primary application of this compound has been in the development of antimalarial agents targeting the cytochrome bc1 complex, its structural features suggest a much broader pharmacological potential. researchgate.net The quinoline nucleus is a well-established pharmacophore in a variety of therapeutic areas. nih.govresearchgate.neteurekaselect.com

Future pharmacological investigations should aim to expand the therapeutic applications of derivatives synthesized from this compound. Key areas for exploration include:

Anticancer Activity: Quinoline derivatives have shown significant promise as anticancer agents by targeting various kinases, topoisomerases, and signaling pathways involved in tumor growth and proliferation. nih.govresearchgate.netnih.gov The 7-iodo substituent on the quinoline ring can be a key site for introducing functionalities that enhance anticancer efficacy. nih.gov

Antibacterial and Antifungal Activity: With the rise of antimicrobial resistance, there is an urgent need for new antimicrobial agents. Halogenated quinolines have demonstrated potent activity against drug-resistant bacteria and their biofilms. nih.gov Derivatives of this compound could be explored for their efficacy against a broad spectrum of bacterial and fungal pathogens. nih.gov

Antiviral Properties: Certain quinoline derivatives have been investigated for their antiviral activity, including against HIV. nih.gov The structural versatility of this compound allows for the design of novel compounds with potential anti-HIV or other antiviral activities.

Neurodegenerative Diseases: Recent studies have identified 4-amino-7-chloroquinoline derivatives as potential therapeutic agents for Parkinson's disease, highlighting a novel avenue for quinoline-based drug discovery. durham.ac.uk

The following table summarizes the potential therapeutic targets for derivatives of this compound.

| Therapeutic Area | Potential Molecular Targets |

| Oncology | Kinases (e.g., EGFR, VEGFR), Topoisomerase I, PI3K/mTOR pathway nih.govnih.gov |

| Infectious Diseases | Cytochrome bc1 complex (malaria), DNA gyrase (bacteria), various viral enzymes researchgate.net |

| Neurodegeneration | NR4A2 nuclear receptor (Parkinson's disease) durham.ac.uk |

Advanced Computational Strategies for Drug Discovery and Development

In silico methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. mdpi.comresearchgate.net For a scaffold as versatile as this compound, computational strategies can significantly accelerate the discovery of novel derivatives with enhanced activity and improved pharmacokinetic profiles.

Future research should leverage advanced computational techniques to guide the development of new compounds derived from this compound. Key computational approaches include:

Molecular Docking and Dynamics Simulations: These methods can predict the binding modes and affinities of novel derivatives to their biological targets, providing insights into structure-activity relationships (SAR). nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of quinoline derivatives with their biological activities, aiding in the design of more potent compounds.

Pharmacophore Modeling and Virtual Screening: Identifying the key pharmacophoric features of active quinoline derivatives can facilitate the virtual screening of large compound libraries to identify new hits.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for optimizing the drug-like characteristics of new compounds and reducing the likelihood of late-stage failures in drug development. mdpi.com

A summary of computational tools and their applications in quinoline drug discovery is provided below.

| Computational Tool | Application in Drug Discovery |

| Molecular Docking | Predicts ligand-protein binding interactions and affinity. nih.gov |

| Molecular Dynamics | Simulates the dynamic behavior of ligand-protein complexes. |

| 3D-QSAR | Correlates 3D structural features with biological activity. |

| ADMET Prediction | Assesses drug-likeness and potential toxicity. mdpi.com |

Integration with Modern Drug Delivery Systems Research

The therapeutic efficacy of a drug is often limited by its physicochemical properties, such as poor solubility and bioavailability. cornell.edu Modern drug delivery systems, particularly those based on nanotechnology, offer innovative solutions to overcome these challenges. nih.govdovepress.commdpi.com For derivatives of this compound, which are often lipophilic, integration with advanced drug delivery systems is a critical area for future research.

Future research in this domain should focus on:

Nanoparticle-Based Delivery: Encapsulating quinoline-based drugs in nanoparticles (e.g., polymeric nanoparticles, liposomes, solid lipid nanoparticles) can enhance their solubility, stability, and targeted delivery to diseased tissues, thereby improving efficacy and reducing side effects. dovepress.comresearchgate.netnih.gov

Targeted Drug Delivery: Functionalizing nanocarriers with targeting ligands (e.g., antibodies, peptides) can enable the specific delivery of quinoline derivatives to cancer cells or other pathological sites, maximizing therapeutic impact while minimizing off-target toxicity. nih.gov

Stimuli-Responsive Systems: Designing drug delivery systems that release their payload in response to specific stimuli within the disease microenvironment (e.g., pH, temperature, enzymes) can provide better spatial and temporal control over drug release. nih.gov

The table below outlines various nanocarrier systems and their potential benefits for delivering quinoline-based drugs.

| Nanocarrier System | Potential Advantages for Quinoline Derivatives |

| Polymeric Micelles | Enhance solubility and circulation time. nih.gov |

| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic drugs. dovepress.com |

| Solid Lipid Nanoparticles | High drug loading capacity, controlled release. dovepress.com |

| Magnetic Nanoparticles | Targeted delivery using external magnetic fields. dovepress.com |

Addressing Unmet Needs and Gaps in Current Quinoline-Based Research

Despite the extensive research on quinoline derivatives, several challenges and unmet needs remain. mdpi.comcornell.edu Addressing these gaps is crucial for translating promising research findings into clinical applications. For this compound and its derivatives, future research should aim to tackle the following challenges:

Overcoming Drug Resistance: Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. cornell.edunih.gov Future research should focus on designing novel quinoline derivatives that can circumvent existing resistance mechanisms or be used in combination therapies to enhance efficacy. nih.gov

Improving Bioavailability and Safety: Many quinoline derivatives suffer from poor bioavailability and potential off-target toxicities. researchgate.netmdpi.com A deeper understanding of structure-toxicity relationships and the use of prodrug strategies and advanced formulations can help mitigate these issues. mdpi.com

Exploring Novel Biological Targets: While many quinoline-based drugs target well-established pathways, there is a need to identify and validate new biological targets to address diseases with limited treatment options.

Bridging the Gap between Preclinical and Clinical Studies: A significant number of promising compounds fail in clinical trials despite showing excellent preclinical activity. mdpi.com More robust preclinical models and a better understanding of the factors influencing clinical translation are needed.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-Chloro-7-iodoquinoline-3-carbonitrile?

- Methodology : Focus on halogenation and nitrile introduction steps. For example, iodination at the 7-position of a quinoline precursor can be achieved using iodine monochloride (ICl) in acetic acid under reflux . Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like di-iodinated derivatives. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar intermediates .

Q. How can spectroscopic techniques (NMR, IR) reliably characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Expect distinct signals for the quinoline core: aromatic protons (δ 7.5–9.0 ppm) and carbons (δ 110–150 ppm). The iodine atom induces deshielding, shifting adjacent protons upfield .

- IR : Confirm nitrile presence with a sharp C≡N stretch near 2220–2240 cm⁻¹ .

- Mass Spectrometry : Use high-resolution MS to validate molecular ion [M+H]⁺ and isotopic patterns (iodine’s 127I/129I ratio) .

Q. What computational tools are suitable for predicting the electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-correlation functional ) provides accurate HOMO-LUMO gaps and electrostatic potential maps. Software like Gaussian or ORCA can model iodine’s relativistic effects, which are critical for heavy-atom systems .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for this compound derivatives?

- Methodology : Use SHELX suite for structure refinement . If discrepancies arise in bond lengths/angles:

- Check for twinning or disorder using PLATON’s validation tools.

- Compare experimental data with DFT-optimized geometries to identify systematic errors (e.g., thermal motion overestimation) .

- Cross-validate with spectroscopic data (e.g., NMR coupling constants) to confirm stereoelectronic effects .

Q. What strategies mitigate competing pathways in cross-coupling reactions involving this compound?

- Methodology :

- Substrate Design : Use bulky ligands (e.g., XPhos) to suppress homocoupling during Suzuki-Miyaura reactions .

- Kinetic Control : Lower reaction temperatures (0–25°C) and slow reagent addition to favor C-I over C-Cl activation .

- In Situ Monitoring : Employ ReactIR to detect transient intermediates and adjust catalyst loading (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) .

Q. How to analyze regioselectivity in nucleophilic substitution reactions at the 4-chloro position?

- Methodology :

- Computational Analysis : Use Natural Bond Orbital (NBO) theory to quantify charge distribution. The 4-chloro site typically has higher electrophilicity due to quinoline’s electron-withdrawing nitrile group .

- Experimental Validation : Compare reaction outcomes with methyl- or methoxy-substituted analogs to isolate electronic vs. steric effects .

Q. What are the challenges in modeling solvent effects on the compound’s reactivity?

- Methodology :

- Continuum Solvation Models : Use SMD or COSMO-RS in DFT to simulate polar aprotic solvents (e.g., DMF, THF) .

- Kinetic Isotope Effects (KIE) : Deuterated solvents can reveal hydrogen-bonding interactions during nitrile hydrolysis or halogen exchange .

Data Analysis & Presentation

Q. How to present conflicting spectral data in publications?

- Guidelines :

- Tabulate NMR/IR peaks with assignments and compare against computed spectra (DFT or empirical databases like SDBS) .

- Annotate crystallographic data with R-factor statistics and residual density maps .

- Disclose anomalies (e.g., unexpected coupling constants) and propose hypotheses (e.g., dynamic effects or solvent interactions) .

Q. What statistical methods validate reproducibility in synthetic yields?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.